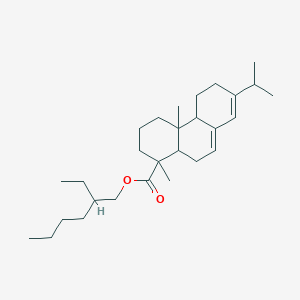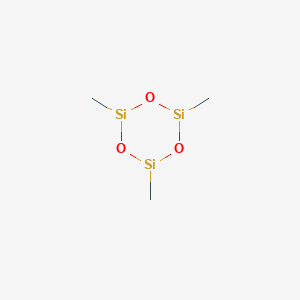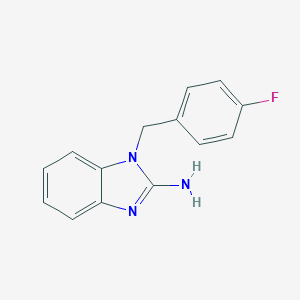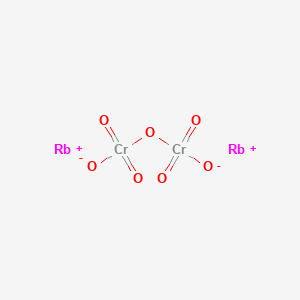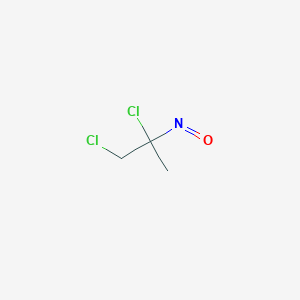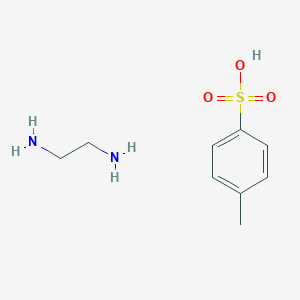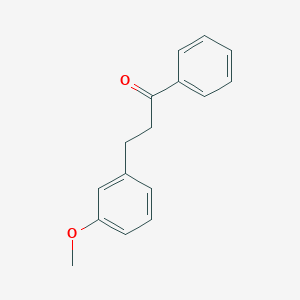
Pyrrolidine-1-carboximidamide
Overview
Description
Pyrrolidine-1-carboximidamide is a compound that contains a five-membered pyrrolidine ring . This compound is of interest due to its potential biological activities .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used for pyrrolidine derivatives include PyBOP-catalyzed S_NAr addition-elimination reactions of commercial halogenated precursors .
Chemical Reactions Analysis
Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Physical And Chemical Properties Analysis
Pyrrolidine-1-carboximidamide hydrochloride has a molecular weight of 149.62 and is a powder at room temperature . Another variant, Pyrrolidine-1-carboximidamide hydrobromide, has a molecular weight of 194.07 .
Scientific Research Applications
Asymmetric Organocatalysis
Pyrrolidine-based organocatalysts: have been pivotal in the development of asymmetric synthesis. Pyrrolidine-1-carboximidamide derivatives can act as catalysts in various stereoselective reactions. This is particularly important for creating chiral molecules that are prevalent in pharmaceuticals, where the orientation of molecules can significantly affect drug efficacy .
Drug Discovery
The pyrrolidine ring is a common feature in many biologically active compounds. Pyrrolidine-1-carboximidamide, with its saturated five-membered ring, offers a scaffold for novel drug candidates. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of the molecule .
Synthesis of Bioactive Molecules
Substituted chiral pyrrolidines are present in many natural and synthetic compounds with biological activity. Pyrrolidine-1-carboximidamide serves as a building block in organic synthesis for the construction of complex molecular architectures, which are essential in the development of new therapeutic agents .
Enantioselective Protein Binding
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers of pyrrolidine-1-carboximidamide can lead to varied biological profiles. This is due to the different binding modes to enantioselective proteins, which is a critical factor in drug design and development .
Chemical Catalysis
Pyrrolidine derivatives, including pyrrolidine-1-carboximidamide, can be used as ligands in chemical catalysis. They play a crucial role in facilitating reactions that form bonds between molecules, which is fundamental in the production of various chemical products .
Modification of Physicochemical Parameters
Incorporating pyrrolidine-1-carboximidamide into drug candidates can modify their physicochemical parameters. This alteration can lead to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles, which are vital for the successful development of new drugs .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine-1-carboximidamide is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The primary targets of these compounds are diverse and depend on the specific biological activity.
Mode of Action
For example, nicotine, a pyrrolidine alkaloid, has been found to stimulate cyclooxygenase (COX)-2 expression by activating NF-κB .
Biochemical Pathways
Pyrrolidine-1-carboximidamide likely affects multiple biochemical pathways due to its diverse biological activities. For instance, nicotine, a pyrrolidine alkaloid, has been found to promote migration and invasion in cervical carcinoma cell line HeLa by activating the PI3k/Akt/NF-κB pathway .
properties
IUPAC Name |
pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIRWPZTWLVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383243 | |
| Record name | Pyrrolidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carboximidamide | |
CAS RN |
13932-58-6 | |
| Record name | Pyrrolidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying pyrrolidine-1-carboximidamide in Pelargonium sidoides extract?
A: The identification of pyrrolidine-1-carboximidamide as a novel constituent in Pelargonium sidoides extract EPs® 7630 [] contributes to the ongoing characterization of this complex botanical medicine. While the specific biological activity of this compound is not addressed in the study, its discovery highlights the potential for uncovering new bioactive molecules within this widely used extract. Further research is needed to determine its potential therapeutic properties and contribution to the overall efficacy of Pelargonium sidoides preparations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
